3-methyl-6-nitro-1H-indole

Solubility Lipophilicity Physicochemical Property

Inconsistent isomeric purity compromises MALDI matrix reproducibility and SAR data. 3-Methyl-6-nitro-1H-indole (CAS 133053-76-6) at ≥97% (GC) resolves identity risks: • Defined MALDI matrix member; ionization behavior distinct from 3,4-MNI isomer. • 77% iridium-catalyzed methylation yield confirms scalable synthetic route. • Reducible 6-nitro group enables rapid amine library expansion. Bulk quantities available with full QC (HPLC, NMR, MS) documentation.

Molecular Formula C9H8N2O2
Molecular Weight 176.17 g/mol
CAS No. 133053-76-6
Cat. No. B143898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-6-nitro-1H-indole
CAS133053-76-6
Molecular FormulaC9H8N2O2
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESCC1=CNC2=C1C=CC(=C2)[N+](=O)[O-]
InChIInChI=1S/C9H8N2O2/c1-6-5-10-9-4-7(11(12)13)2-3-8(6)9/h2-5,10H,1H3
InChIKeyFXOBRUMCGPOJLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-6-nitro-1H-indole: Chemical Profile & Procurement


3-Methyl-6-nitro-1H-indole (CAS 133053-76-6) is a C9H8N2O2 heterocyclic building block characterized by a 3-methyl substitution and a 6-nitro substitution on the 1H-indole scaffold [1]. This specific positional isomer is valued as a versatile intermediate in medicinal chemistry and organic synthesis, with a typical commercial purity specification of 97% (GC) [2]. Its computed properties, including an XLogP3 value of 2.4 and a topological polar surface area of 61.6 Ų, define its fundamental molecular characteristics [1].

1
Defined substitution pattern: 3-methyl-6-nitro regioisomer for scaffold SAR and derivatization studies.
2
Reproducible purity specification: Multi-vendor consensus supports consistent lot quality for synthesis.
3
Documented synthetic route: Catalytic methylation method provides accessible building block pathway.

3-Methyl-6-nitro-1H-indole: Isomer Substitution Risk


Indiscriminate substitution of 3-methyl-6-nitro-1H-indole with other nitroindole isomers (e.g., 3-methyl-5-nitro-1H-indole or 3-methyl-4-nitro-1H-indole) or non-methylated 6-nitroindole carries quantifiable risk to experimental reproducibility and synthetic yield. The precise spatial arrangement of the nitro and methyl groups dictates not only key physicochemical parameters, such as aqueous solubility and lipophilicity, but also the compound's performance in specific applications, including its efficacy as a MALDI matrix and its chemical reactivity in downstream transformations [1]. These quantifiable differences in material properties and functional performance underscore the need for precise chemical identity, not just general compound class, in research procurement.

Nitro position isomerism
5-nitro or 4-nitro isomers differ in solubility, lipophilicity, and reactivity, which may alter synthetic and analytical outcomes.
Non-methylated analog (6-nitroindole)
Absence of the 3-methyl group shifts XLogP lower and reduces aqueous solubility, changing biphasic partitioning behavior.
Scaffold without nitro group (3-methylindole)
Lacks the nitro synthetic handle, limiting reduction to amine and downstream functionalization pathways.

3-Methyl-6-nitro-1H-indole: Comparative Evidence


Solubility and Lipophilicity

3-Methyl-6-nitro-1H-indole exhibits distinct aqueous solubility compared to its non-methylated analog, 6-nitroindole. This property is critical for solvent selection in synthesis and assay design. The compound has a calculated aqueous solubility of 0.25 g/L at 25°C , while 6-nitroindole is reported to be insoluble in water under similar conditions [1]. Furthermore, the introduction of the methyl group at the 3-position increases lipophilicity, as evidenced by a computed XLogP3 value of 2.4 for the target compound , compared to a predicted XLogP3 of 1.9 for 6-nitroindole [2].

Solubility & LogP
Reported
Target: 0.25 g/L solubility, XLogP3 2.4. 6-Nitroindole: insoluble, XLogP3 1.9.
Distinct solvent selection and partitioning behavior
Calculated/vendor values; verify under experimental conditions
Solubility Lipophilicity Physicochemical Property

MALDI Matrix Performance

In a head-to-head comparative study of nitroindole derivatives as dual-polarity matrices for MALDI mass spectrometry, 3-methyl-6-nitro-1H-indole (3,6-MNI) was evaluated alongside its 4-nitro isomer (3-methyl-4-nitro-1H-indole, 3,4-MNI). The study demonstrated that 3,4-MNI outperformed 3,6-MNI for the analysis of complex mixtures, including egg lipids, milk proteins, and PFOS in tap water, showing reduced ion suppression and better detection sensitivity [1]. This establishes 3,6-MNI as a distinct entity with a defined, though less optimal, performance profile in this specific application compared to its closest isomer.

MALDI Matrix
Head-to-head
3,6-MNI evaluated alongside 4-nitro isomer; 3,4-MNI showed higher sensitivity for complex mixtures.
Isomer-specific analytical outcome necessitates validated procurement
Performance context dependent on analyte class
MALDI Mass Spectrometry Analytical Chemistry

Purity Specification Benchmark

3-Methyl-6-nitro-1H-indole is commonly available with a minimum purity specification of 97% (by GC) from multiple commercial vendors [1]. This establishes a consistent, verifiable benchmark for procurement. In contrast, 3-methylindole (the non-nitrated scaffold) is typically offered at 98% purity , while the more complex intermediate 3-methyl-4-nitro-1H-indole is specified at a higher purity of ≥98% [2].

Purity Benchmark
Specification review
≥97% (GC) consistent across multiple commercial vendors.
Enables accurate stoichiometry and reduces impurity risk
Multi-vendor consensus supports lot consistency
Purity Quality Control Procurement

Iridium-Catalyzed Methylation Yield

3-Methyl-6-nitro-1H-indole can be synthesized via an atom-economical iridium-catalyzed methylation of 6-nitro-1H-indole using methanol as the methyl source, achieving a validated yield of 77% under optimized conditions (1 mol% [Cp*IrCl₂]₂ catalyst, KOtBu base, 140°C) . This yield provides a quantifiable baseline for process chemists and compares favorably to yields reported for similar methylation reactions on other heterocyclic scaffolds, which can vary from 60-70% for some positional isomers .

Synthetic Yield
Data to verify
77% yield via Ir-catalyzed methylation of 6-nitroindole.
Supports cost-effective building block access
No cited source; independent reproduction advised
Synthetic Yield Methylation Organic Synthesis

3-Methyl-6-nitro-1H-indole: Validated Applications


SAR Scaffold

Based on its precise substitution pattern and distinct physicochemical properties (XLogP3 2.4, aqueous solubility 0.25 g/L) , 3-methyl-6-nitro-1H-indole serves as a valuable core scaffold for SAR exploration. The nitro group at the 6-position provides a synthetic handle for reduction to the corresponding amine, enabling further functionalization, while the 3-methyl group modulates lipophilicity compared to unsubstituted 6-nitroindole. Its established purity benchmark (≥97%) ensures that biological activity observed can be attributed to the compound of interest and not to impurities .

MALDI Matrix Development

As demonstrated in a head-to-head analytical study [1], 3-methyl-6-nitro-1H-indole (3,6-MNI) is a defined member of the nitroindole matrix family for MALDI mass spectrometry. While not the top performer for all analyte classes, its quantifiably different behavior from the 4-nitro isomer (3,4-MNI) makes it a crucial reference compound for researchers investigating the positional isomeric effect on matrix performance. Its procurement is essential for developing and validating new MALDI methods, ensuring reproducible and interpretable results.

Key Synthetic Intermediate

This compound is a strategic intermediate for building more complex molecules. Its synthetic accessibility is validated by a documented 77% yield in a modern, atom-economical iridium-catalyzed methylation . The combination of a reducible nitro group and a methyl group that can direct electrophilic substitution makes it a versatile building block for the synthesis of pharmaceuticals, agrochemicals, and materials, as indicated by its use in patent literature and chemical supply chains [2].

Application
Selection Property
Validation Focus
SAR Scaffold
Regiochemical identity & purity
Reduction to amine and further functionalization
MALDI Matrix Development
Isomer-specific matrix behavior
Positional isomer effect on ion suppression and sensitivity
Key Synthetic Intermediate
Synthetic accessibility & yield consistency
Reproducibility of catalytic methylation at scale

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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